REACTION_CXSMILES
|
[OH-].[In+3:2].[OH-].[OH-].[NH:5]([S:13]([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14])[S:6]([C:9]([F:12])([F:11])[F:10])(=[O:8])=[O:7]>O>[NH:5]([S:6]([C:9]([F:12])([F:10])[F:11])(=[O:8])=[O:7])[S:13]([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14].[NH:5]([S:6]([C:9]([F:12])([F:10])[F:11])(=[O:8])=[O:7])[S:13]([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14].[In+3:2] |f:0.1.2.3,6.7.8|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[In+3].[OH-].[OH-]
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (1 mmHg) for 3 days at 120° C
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
for the reaction of toluene, anisole and xylene with benzoyl chloride or benzoic anhydride
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[In+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |